molecular formula C32H63NO9 B1230799 (2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol

(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol

Cat. No. B1230799
M. Wt: 605.8 g/mol
InChI Key: PFXOKSFCNLTBGK-YFWOXBOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-(alpha-D-galactopyranosyl)-N-octanoylphytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an octanoyl group attached to the nitrogen. It derives from an alpha-D-galactose and an octanoic acid.

Scientific Research Applications

Anticoagulant Activity of Sulfated Polysaccharides

The study by Ciancia, Quintana, & Cerezo (2010) discusses the anticoagulant behavior of sulfated polysaccharides from seaweeds. The research highlights the non-specific polar interaction between the negatively and positively charged groups in the polysaccharide and protein. The anticoagulant activity is mainly due to thrombin inhibition mediated by antithrombin and/or heparin cofactor II.

Biological Effects of Gum Arabic

Ali, Ziada, & Blunden (2009) in their paper “Biological effects of gum arabic: a review of some recent research”, discuss various pharmacological properties of gum arabic. The substance has been claimed to act as an anti-oxidant and protect against experimental hepatic, renal, and cardiac toxicities in rats.

Downstream Processing of Biologically Produced Diols

Xiu & Zeng (2008) in “Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol” discuss the separation of diols from fermentation broth, which is crucial in their microbial production. The review highlights the need for improved methods in terms of yield, purity, and energy consumption in the downstream processing of biologically produced diols.

Radical Scavengers and Cellular Health

Chromones as Radical Scavengers

Yadav et al. (2014) in their study “Chromones and their derivatives as radical scavengers: a remedy for cell impairment” highlight the antioxidant properties of chromones. These compounds are associated with various physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer. The review suggests that the antioxidant property of chromones is due to their ability to neutralize active oxygen and cut off free radical processes that can delay or inhibit cell impairment.

Arabinogalactan Proteins in Moss

Fu, Yadav, & Nothnagel (2007) in “Physcomitrella patens arabinogalactan proteins contain abundant terminal 3-O-methyl-l-rhamnosyl residues not found in angiosperms” discuss the biochemical investigation of arabinogalactan proteins (AGPs) in Physcomitrellapatens, emphasizing the glycan chains. The study found that the moss AGP glycan chains contained about 15 mol% terminal 3-O-methyl-l-rhamnosyl residues, which have not been found in angiosperm AGPs. This unusual sugar is likely to have considerable effects on the overall polarity of Physcomitrella AGPs.

properties

Product Name

(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol

Molecular Formula

C32H63NO9

Molecular Weight

605.8 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide

InChI

InChI=1S/C32H63NO9/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-25(35)28(37)24(33-27(36)21-19-16-8-6-4-2)23-41-32-31(40)30(39)29(38)26(22-34)42-32/h24-26,28-32,34-35,37-40H,3-23H2,1-2H3,(H,33,36)/t24-,25+,26+,28-,29-,30-,31+,32-/m0/s1

InChI Key

PFXOKSFCNLTBGK-YFWOXBOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O)O

Origin of Product

United States

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